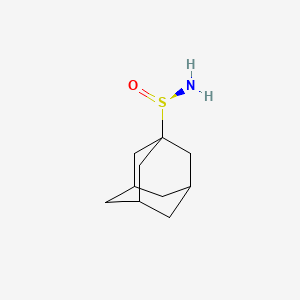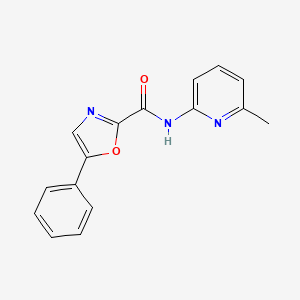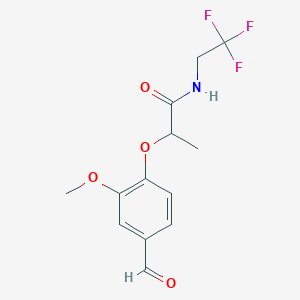
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPP and is a synthetic compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of TFPP is not fully understood, but it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and drug delivery. TFPP has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. TFPP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is inhibited in cancer cells. TFPP has also been shown to have good solubility in various solvents, which makes it a promising candidate for drug delivery applications.
Effets Biochimiques Et Physiologiques
TFPP has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and drug delivery. TFPP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. TFPP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is inhibited in cancer cells. TFPP has also been shown to have good solubility in various solvents, which makes it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
TFPP has several advantages for lab experiments, including its synthetic accessibility, good solubility in various solvents, and potential applications in various fields of research. However, TFPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for TFPP research, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in various fields of research. TFPP has shown promising results in various studies, and further research is needed to fully understand its potential applications. Additionally, the development of new synthesis methods for TFPP could lead to the development of new compounds with improved properties and applications.
Méthodes De Synthèse
TFPP can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethylamine with 2-hydroxy-4-methoxybenzaldehyde, followed by the reaction with propanoyl chloride. Another method involves the reaction of 2,2,2-trifluoroethylamine with 2-hydroxy-4-methoxybenzaldehyde, followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. These methods have been reported in scientific literature and have been used to synthesize TFPP for various research applications.
Applications De Recherche Scientifique
TFPP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TFPP has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. TFPP has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In pharmacology, TFPP has been studied for its potential as a drug delivery system, as it has been shown to have good solubility in various solvents. In material science, TFPP has been studied for its potential as a precursor for the synthesis of various materials, including polymers and nanoparticles.
Propriétés
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-8(12(19)17-7-13(14,15)16)21-10-4-3-9(6-18)5-11(10)20-2/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBIVXOMDIMUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)
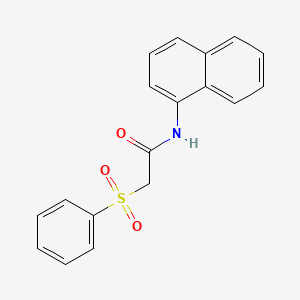
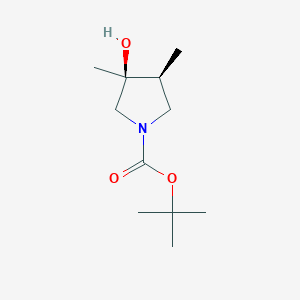
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
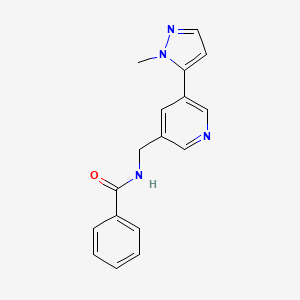
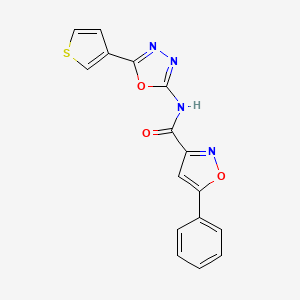
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
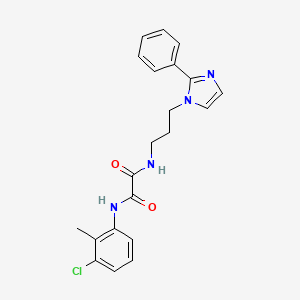
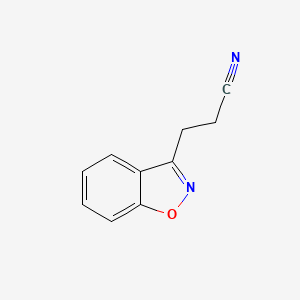
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
